

basic principles of ITP-2 in scientific experiments

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An In-depth Guide to the Basic Principles of Isotachophoresis (ITP) in Scientific Experiments

Introduction to Isotachophoresis (ITP)

Isotachophoresis (ITP) is a powerful analytical technique used to separate and concentrate charged molecules (analytes). Unlike other electrophoretic methods that separate analytes into distinct bands based on their electrophoretic mobility, ITP focuses and sharpens the boundary between different analyte zones. This results in a "stacking" effect, where analytes are concentrated and separated into discrete, adjacent zones, ordered by their effective electrophoretic mobilities. This unique characteristic makes ITP an ideal method for preconcentration and purification of samples, especially those with low analyte concentrations.

ITP is governed by the movement of ions in a discontinuous buffer system under the influence of an electric field. The sample is introduced between a "leading electrolyte" (LE) and a "terminating electrolyte" (TE). The LE contains ions with a higher electrophoretic mobility than the analytes of interest, while the TE contains ions with a lower electrophoretic mobility. When an electric field is applied, the analytes migrate and stack between the LE and TE, forming distinct, concentrated zones.

Core Principles of ITP

The fundamental principle of ITP is based on creating a moving boundary phenomenon where separated analyte zones migrate at the same velocity, hence the name "isotachophoresis"



(from Greek iso meaning "equal" and tachos meaning "speed"). This is achieved by carefully selecting the LE and TE.

Key Parameters in ITP:

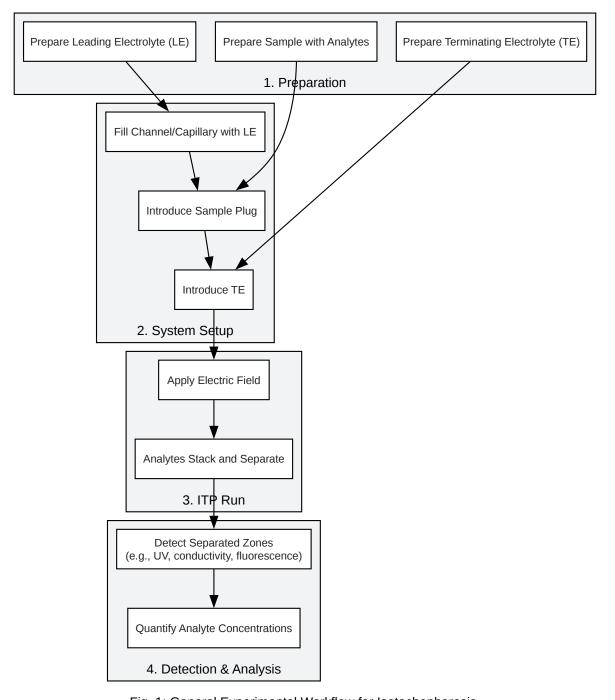
- Leading Electrolyte (LE): Contains ions with the highest electrophoretic mobility. It moves ahead of the sample ions.
- Terminating Electrolyte (TE): Contains ions with the lowest electrophoretic mobility. It trails behind the sample ions.
- Counter-ion: An ion with a charge opposite to that of the analytes, LE, and TE ions. It is
 present throughout the system to maintain electrical neutrality.
- Electric Field: The driving force for the migration of ions. The field strength is non-uniform across the ITP stack, being lowest in the LE zone and highest in the TE zone.

The concentration of each analyte zone adjusts automatically according to the Kohlrausch regulating function, which dictates that the concentration of an analyte zone is proportional to the concentration of the leading electrolyte.

Experimental Workflow for a Typical ITP Experiment

The following diagram illustrates a typical workflow for an ITP experiment, for example, in a microfluidic device.





 $\label{lem:Fig. 1: General Experimental Workflow for Isotachophores is.} \\$



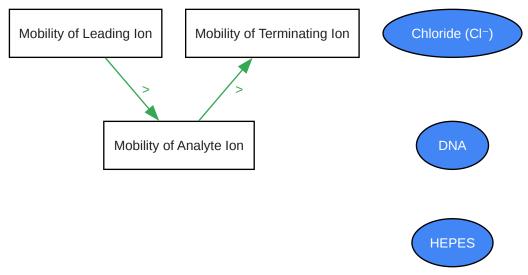


Fig. 2: Ion Selection Logic for Anionic ITP.

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